(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrrole ring with an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of advanced materials and industrial catalysts.
Mechanism of Action
The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism.
Diketene: A compound used in similar synthetic applications.
Uniqueness
What sets (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione apart is its unique combination of a pyrrole ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O4/c1-9-6-11(7-14-15(21)18-16(22)17-14)10(2)19(9)12-4-3-5-13(8-12)20(23)24/h3-8H,1-2H3,(H2,17,18,21,22)/b14-7+ |
InChI Key |
CCMBZGMMXFEAIB-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C/3\C(=O)NC(=O)N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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